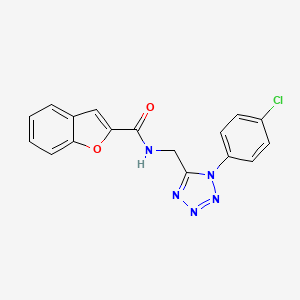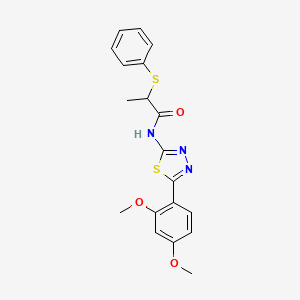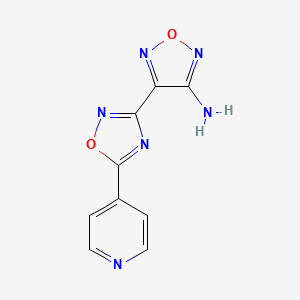![molecular formula C26H30N4O3 B2432424 N-((1-(3,4-dimetoxi fenil)-5,6,7,8-tetrahidro-2a,3,4a-triazaciclopenta[cd]azuleno-4-il)metil)-2-etoxianilina CAS No. 896022-75-6](/img/structure/B2432424.png)
N-((1-(3,4-dimetoxi fenil)-5,6,7,8-tetrahidro-2a,3,4a-triazaciclopenta[cd]azuleno-4-il)metil)-2-etoxianilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo farmacéutico
Este compuesto es de gran interés en la investigación farmacéutica debido a sus potenciales propiedades bioactivas. Su estructura única, que incorpora un núcleo de triazaciclopenta[cd]azuleno, sugiere que podría interactuar con varios objetivos biológicos, convirtiéndolo en un candidato para el desarrollo de fármacos. Los investigadores están explorando su potencial como agente antiinflamatorio, anticancerígeno y antimicrobiano .
Catálisis en síntesis orgánica
La estructura del compuesto le permite actuar como catalizador en reacciones de síntesis orgánica. Puede facilitar diversas transformaciones químicas, incluida la formación de enlaces carbono-nitrógeno, que son cruciales en la síntesis de productos farmacéuticos y otros compuestos orgánicos. Se están estudiando sus propiedades catalíticas para desarrollar métodos de síntesis más eficientes y sostenibles .
Ciencia de materiales
En la ciencia de los materiales, este compuesto se está investigando por su posible uso en el desarrollo de nuevos materiales con propiedades únicas. Su capacidad para formar complejos estables con metales lo convierte en un candidato para la creación de materiales avanzados con aplicaciones en electrónica, fotónica y nanotecnología .
Inhibición de la corrosión
El compuesto ha mostrado ser prometedor como inhibidor de la corrosión de los metales, especialmente del acero dulce, en ambientes ácidos. Su efectividad en la prevención de la corrosión se puede atribuir a su capacidad para formar una capa protectora en la superficie del metal, reduciendo así la velocidad de oxidación y degradación. Esta aplicación es particularmente relevante en industrias donde la corrosión de los metales es una preocupación importante .
Imagenología biológica
Debido a su estructura química única, el compuesto se puede utilizar en la imagenología biológica. Se puede etiquetar con marcadores fluorescentes, permitiendo a los investigadores rastrear su distribución e interacción dentro de los sistemas biológicos. Esta aplicación es valiosa para estudiar los procesos celulares y los mecanismos de las enfermedades .
Química ambiental
El compuesto también se está explorando para sus posibles aplicaciones en química ambiental. Su capacidad para interactuar con diversos contaminantes lo convierte en un candidato para su uso en procesos de remediación ambiental. Los investigadores están investigando su efectividad en la eliminación de metales pesados y contaminantes orgánicos del agua y el suelo .
Estas aplicaciones destacan la versatilidad y el potencial de N-((1-(3,4-dimetoxi fenil)-5,6,7,8-tetrahidro-2a,3,4a-triazaciclopenta[cd]azuleno-4-il)metil)-2-etoxianilina en varios campos de la investigación científica. Si tiene alguna pregunta específica o necesita más detalles sobre alguna de estas aplicaciones, ¡no dude en preguntar!
Propiedades
IUPAC Name |
N-[[6-(3,4-dimethoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-4-33-22-11-6-5-10-21(22)27-16-25-28-30-17-20(19-9-7-8-14-29(25)26(19)30)18-12-13-23(31-2)24(15-18)32-3/h5-6,10-13,15,17,27H,4,7-9,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODIVKDAKIKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=NN3C=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)

![1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA](/img/structure/B2432346.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide](/img/structure/B2432353.png)

![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2432355.png)



![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)
![N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2432364.png)
